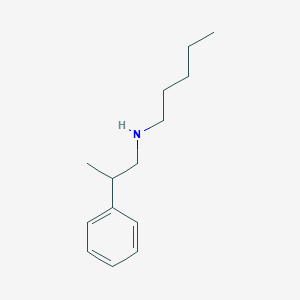
N-(2-phenylpropyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylpropyl)pentan-1-amine, also known as PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It was first synthesized by the Japanese chemist Toshihiko Shiro in 1973. PPAP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-(2-phenylpropyl)pentan-1-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, resulting in increased dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)pentan-1-amine has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine, norepinephrine, and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylpropyl)pentan-1-amine has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has low toxicity. N-(2-phenylpropyl)pentan-1-amine has also shown promising results in various scientific research applications. However, there are also some limitations to its use. N-(2-phenylpropyl)pentan-1-amine has a short half-life, which means it may not be effective for long-term treatments. It also has a low bioavailability, which means that only a small amount of the compound reaches the brain.
Orientations Futures
There are several future directions for the study of N-(2-phenylpropyl)pentan-1-amine. One area of research is the development of more potent and selective dopamine reuptake inhibitors that have a longer half-life and higher bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)pentan-1-amine's potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-phenylpropyl)pentan-1-amine in humans.
Méthodes De Synthèse
The synthesis of N-(2-phenylpropyl)pentan-1-amine involves the reaction of 1-phenyl-2-bromopropane with 1-pentanamine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure N-(2-phenylpropyl)pentan-1-amine.
Applications De Recherche Scientifique
N-(2-phenylpropyl)pentan-1-amine has shown promising results in various scientific research applications. It has been studied for its potential use as a cognitive enhancer, antidepressant, and neuroprotective agent. N-(2-phenylpropyl)pentan-1-amine has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-(2-phenylpropyl)pentan-1-amine |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-(2-phenylpropyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
OSCRLMXNDRDFHX-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
SMILES canonique |
CCCCCNCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)


![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)